molecular formula C16H22ClN3OS B6596072 Prothipendyl hydrochloride monohydrate CAS No. 70145-94-7

Prothipendyl hydrochloride monohydrate

Cat. No.: B6596072
CAS No.: 70145-94-7
M. Wt: 339.9 g/mol
InChI Key: YATJECIBCQMRMY-UHFFFAOYSA-N
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Description

Prothipendyl hydrochloride monohydrate, also known as azapromazine or phrenotropin, is a compound belonging to the azaphenothiazine group. It is primarily used as an anxiolytic, antiemetic, and antihistamine. This compound is marketed in Europe under brand names such as Dominal, Timovan, and Tolnate, and is used to treat anxiety and agitation in psychotic syndromes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prothipendyl hydrochloride monohydrate involves the reaction of 1-azaphenothiazine with 3-dimethylaminopropyl chloride in the presence of a sodium hydride suspension . The reaction conditions typically include:

    Temperature: Room temperature

    Solvent: Anhydrous conditions

    Catalyst: Sodium hydride

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Mixing: Combining the reactants in large reactors.

    Reaction: Maintaining controlled temperature and pressure conditions.

    Purification: Using crystallization and filtration techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Prothipendyl hydrochloride monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium caroate, sulfuric acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, sodium hydride

Major Products:

    Oxidation: Prothipendyl sulfoxide

    Reduction: Reduced forms of prothipendyl

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Prothipendyl hydrochloride monohydrate has a wide range of applications in scientific research:

Mechanism of Action

Prothipendyl hydrochloride monohydrate exerts its effects primarily through its action on neurotransmitter receptors. It is a weaker dopamine receptor antagonist compared to other phenothiazines, which explains its lack of antipsychotic effects . The compound also interacts with histamine receptors, contributing to its antihistamine properties. The molecular targets and pathways involved include:

    Dopamine Receptors: Partial antagonism

    Histamine Receptors: Antagonism leading to antiemetic effects

Comparison with Similar Compounds

Prothipendyl hydrochloride monohydrate is unique due to its specific substitution of a carbon atom with a nitrogen atom in the tricyclic ring system, distinguishing it from similar compounds like promazine . Other similar compounds include:

    Promazine: Differing by one carbon atom in the ring system

    Chlorpromazine: Another phenothiazine derivative with stronger antipsychotic effects

    Trifluoperazine: A phenothiazine with potent antipsychotic properties

Properties

IUPAC Name

N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S.ClH.H2O/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;;/h3-5,7-10H,6,11-12H2,1-2H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATJECIBCQMRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220426
Record name Prothipendyl hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70145-94-7
Record name Prothipendyl hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prothipendyl hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROTHIPENDYL HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1ILH80SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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